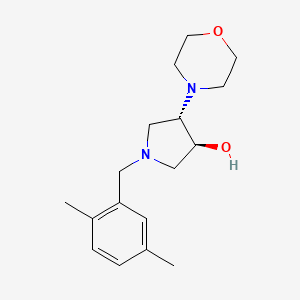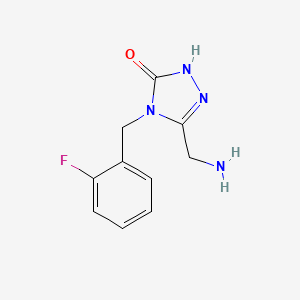
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
Übersicht
Beschreibung
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that belongs to the category of opioids. It has gained significant attention in the scientific community due to its potential use in the treatment of pain, addiction, and other medical conditions. The purpose of
Wirkmechanismus
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a cascade of events that ultimately leads to the inhibition of pain signals. Additionally, it has been shown to activate the reward pathway in the brain, which is responsible for mediating the euphoric effects of opioids.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to decrease pain sensitivity, induce sedation, and produce feelings of euphoria. Additionally, it has been shown to have respiratory depressant effects, which can be dangerous at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid action. However, one limitation is its potential for abuse and dependence, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. One area of interest is its potential use in the treatment of pain and addiction. Additionally, there is ongoing research into the development of new opioids that have a lower potential for abuse and dependence. Finally, there is interest in studying the long-term effects of this compound on the brain and body, particularly with regards to its potential for neurotoxicity and other adverse effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of pain, addiction, and other medical conditions. It has a high affinity for the mu-opioid receptor and has been shown to have a lower potential for abuse and dependence compared to other opioids. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that hold promise for improving our understanding of its mechanisms of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Additionally, it has been shown to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[(2,5-dimethylphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-3-4-14(2)15(9-13)10-18-11-16(17(20)12-18)19-5-7-21-8-6-19/h3-4,9,16-17,20H,5-8,10-12H2,1-2H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKQYOKOHVESDC-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C(C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B3810093.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B3810104.png)
![1-benzoyl-N-[2-(2-fluorophenoxy)ethyl]piperidin-4-amine](/img/structure/B3810108.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3810110.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B3810112.png)
![4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3810129.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B3810133.png)
![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B3810137.png)

![N-(3-fluorophenyl)-N-[2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3810147.png)
![N-{[1-(cyclohexylacetyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3810154.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B3810162.png)
![2-{1-(cyclohexylmethyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3810171.png)

